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Compound of Interest

2-Methyl-3-nitroimidazo[1,2-
Compound Name: o
ajpyridine

cat. No.: B1337626

An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that
serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of
biological activities, leading to the development of several commercially successful drugs.
Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a
cardiotonic agent)[1][2]. The versatility of this scaffold allows for structural modifications at
various positions, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific derivative, 2-Methyl-3-nitroimidazo[1,2-a]pyridine.
It provides a comprehensive overview of its chemical identity, synthesis, and the biological
potential of the broader class of nitro-substituted imidazo[1,2-a]pyridines. The content is
tailored for researchers, scientists, and professionals in drug development, offering detailed
data, experimental protocols, and logical workflows to support further investigation and
application.

Chemical Structure and Properties

The fundamental characteristics of 2-Methyl-3-nitroimidazo[1,2-a]pyridine are essential for
its application in research and development.
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IUPAC Name and Chemical Identifiers

The formal nomenclature and registry numbers provide a unique identity for this compound.

IUPAC Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS Number: 34165-09-8[3][4]

Molecular Formula: CsH7NsO2[3]

Molecular Weight: 177.16 g/mol [3]

Chemical Structure

The structure consists of a fused imidazole and pyridine ring system. A methyl group is
substituted at position 2 of the imidazo ring, and a nitro group is at position 3.
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Figure 1. Chemical structure of 2-Methyl-3-
nitroimidazo[1,2-a]pyridine.

Physicochemical Properties

The key physicochemical properties are summarized below. These values are crucial for
experimental design, including solvent selection and dosage calculations.
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Property Value Source
CAS Number 34165-09-8 [31[4]
Molecular Formula CsH7N30:2 [3]
Molecular Weight 177.16 g/mol [3]
Purity 97% (Typical) [5]
Storage Conditions Sealed in dry, 2-8°C [5]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods,

with the condensation of 2-aminopyridines with other reagents being a common strategy.

General Synthesis Pathway

A prevalent method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular

oxidative cyclization of 2-aminopyridines with nitroalkenes.[6] This reaction is often catalyzed

by iodine with an oxidant like aqueous hydrogen peroxide, representing an environmentally

friendly approach.[6] The process begins with a Michael addition of the 2-aminopyridine to the

nitroalkene, followed by cyclization to form the fused heterocyclic ring system.

Starting Materials

(Z-Aminopyridine Derivative) (Nitroalkene Derivative)

lodine-Catalyzed
Oxidative Cyclization

2-Substituted-3-nitro-
imidazo[1,2-a]pyridine
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General synthesis workflow for 3-nitroimidazo[1,2-a]pyridines.

Characterization

Synthesized imidazo[1,2-a]pyridine derivatives are typically characterized using standard
analytical techniques. These include elemental analysis and *H NMR spectroscopy to confirm
the chemical structure and purity of the final compounds.[7]

Biological Activity of the Imidazo[1,2-a]pyridine
Scaffold

While specific biological data for 2-methyl-3-nitroimidazo[1,2-a]pyridine is not extensively
documented in the provided results, the broader imidazo[1,2-a]pyridine class, including nitro-
substituted analogues, has demonstrated significant potential in anticancer and
antituberculosis research.

Anticancer Activity of Related Compounds

A study on a series of 3-aminoimidazo[1,2-a]pyridine compounds revealed potent cytotoxic
activity against several cancer cell lines.[8][9] One compound in the series, featuring a nitro
group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position
(Compound 12), showed particularly high inhibitory activity against the HT-29 colon cancer cell
line.[8][9]

Compound Analogue Cell Line ICso0 (UM)
Compound 121 HT-29 (Colon) 415+ 2.93
MCF-7 (Breast) 30.88 £ 14.44

B16F10 (Melanoma) 64.81 + 15.78

1Analogue with a nitro group at C-2 phenyl and p-chlorophenyl at C-3.[8][9]

Antituberculosis Activity
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The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, with several
derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including
multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10][11]
Specifically, a class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated
excellent potency.[12]

Compound Class Mtb Strain MICgo (M)
2,7-dimethylimidazo[1,2- ] )

o ) Various Mtb strains <1 pM
a]pyridine-3-carboxamides
N-(2-
phenoxyethyl)imidazo[1,2- Drug-Sensitive Mtb 0.069-0.174

a]pyridine-3-carboxamides

Data from related imidazo[1,2-a]pyridine classes.[11][12]

These findings suggest that the core scaffold is a viable starting point for developing novel
antituberculosis agents and that substitutions at positions 2, 3, and 7 are critical for activity.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, a preliminary structure-activity relationship can be
inferred. The activity of these compounds is highly dependent on the nature and position of
substituents on the imidazo[1,2-a]pyridine core.
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Key positions for substitution on the imidazo[1,2-a]pyridine core.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and
biological evaluation of compounds related to 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

Protocol: Synthesis of 3-Nitroimidazo[1,2-a]pyridines

This protocol is a generalized procedure based on the iodine-catalyzed oxidative cyclization of
2-aminopyridines and nitroalkenes.[6]

e Reaction Setup: To a solution of the 2-aminopyridine derivative (1.0 mmol) and the
nitroalkene derivative (1.2 mmol) in a suitable solvent (e.g., ethanol), add iodine (Iz2) (0.2

mmol) as a catalyst.

o Oxidant Addition: Add aqueous hydrogen peroxide (H20:2) (30%, 2.0 mmol) dropwise to the
mixture while stirring at room temperature.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting materials are consumed.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1337626?utm_src=pdf-body-img
https://www.benchchem.com/product/b1337626?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.1c03476
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium
thiosulfate to remove excess iodine.

o Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield the
desired 3-nitroimidazo[1,2-a]pyridine derivative.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT
Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound
on cancer cell lines, as inferred from related studies.[8][9]
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Start: Cancer Cell Lines

1. Seed cells in 96-well plates
and allow to adhere overnight.

l

2. Treat cells with serial dilutionsj

of the test compound.

)

3. Incubate for 48-72 hours
at 37°C, 5% CO:..

4. Add MTT reagent to each well
and incubate for 4 hours.

Y

5. Add solubilization buffer (e.g., DMSO)
to dissolve formazan crystals.

'

6. Measure absorbance at 570 nm
using a plate reader.

7. Calculate cell viability and
determine ICso value.

Click to download full resolution via product page

Workflow for a standard in vitro MTT cytotoxicity assay.
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Conclusion

2-Methyl-3-nitroimidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds with
significant therapeutic potential. While this specific molecule requires further investigation, the
broader imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, yielding potent anticancer
and antituberculosis agents. The synthetic accessibility of this scaffold, coupled with the
demonstrated impact of substitutions at the C2, C3, and C7 positions, provides a robust
framework for future drug discovery efforts. Further research should focus on elucidating the
specific biological targets and mechanisms of action for nitro-substituted derivatives to fully
harness their potential in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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